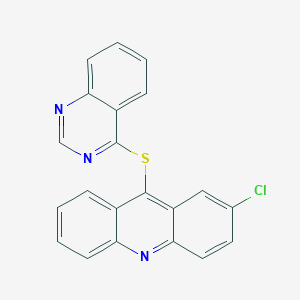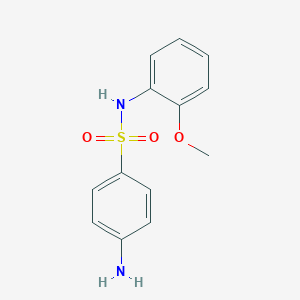![molecular formula C7H5NO2 B009972 Furo[2,3-C]piridin-3(2H)-ona CAS No. 106531-52-6](/img/structure/B9972.png)
Furo[2,3-C]piridin-3(2H)-ona
Descripción general
Descripción
Furo[2,3-C]pyridin-3(2H)-one is a heterocyclic compound that features a fused furan and pyridine ring system
Aplicaciones Científicas De Investigación
Furo[2,3-C]pyridin-3(2H)-one has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Furo[2,3-C]pyridin-3(2H)-one, also known as LIQ-TF, is primarily targeted towards Gram-positive bacteria . The compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules .
Mode of Action
The compound LIQ-TF interacts with its targets through a process called photodynamic ablation . This involves the absorption of light energy by the photosensitizer, which then transfers this energy to oxygen molecules, generating reactive oxygen species (ROS) such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS are highly reactive and can cause damage to cellular components, leading to the death of the bacteria .
Biochemical Pathways
The generation of ROS by LIQ-TF affects various biochemical pathways within the bacterial cells. ROS can damage proteins, lipids, and DNA, disrupting essential cellular processes and leading to cell death . The exact pathways affected can vary depending on the specific type of bacteria and the cellular components that are most susceptible to ROS damage.
Pharmacokinetics
The compound has been shown to be effective both in vitro and in vivo, suggesting that it has suitable bioavailability .
Result of Action
The result of LIQ-TF’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . The compound has shown great potential for combating multiple drug-resistant bacteria .
Action Environment
The action of LIQ-TF can be influenced by various environmental factors. For example, the presence of light is essential for the compound’s photosensitizing activity . Additionally, the compound’s efficacy and stability could potentially be affected by factors such as temperature, pH, and the presence of other substances in the environment.
Análisis Bioquímico
Biochemical Properties
Furo[2,3-C]pyridin-3(2H)-one has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria . The compound shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency .
Cellular Effects
Furo[2,3-C]pyridin-3(2H)-one has shown significant effects on various types of cells and cellular processes . It has been used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .
Molecular Mechanism
The molecular mechanism of Furo[2,3-C]pyridin-3(2H)-one involves its high ^1O2 and ˙OH generation efficiency, which can be used for specific imaging and photodynamic ablation of bacteria . This suggests that Furo[2,3-C]pyridin-3(2H)-one may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its high ^1O2 and ˙OH generation efficiency suggests that it could have long-term effects on cellular function observed in in vitro or in vivo studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-C]pyridin-3(2H)-one typically involves cyclization reactions. One common method includes the use of substituted furopropenoic acids, which are prepared from appropriate aldehydes under Doebner’s conditions. These acids are then converted to the corresponding azides, which undergo cyclization by heating in Dowtherm to form furopyridones . Another method involves the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles, which undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C .
Industrial Production Methods
Industrial production methods for Furo[2,3-C]pyridin-3(2H)-one are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-C]pyridin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate in ethanol with Pd/C as a catalyst is used for reduction reactions.
Substitution: Sodium ethoxide, propoxide, and isopropoxide are used for nucleophilic substitution reactions.
Major Products Formed
Comparación Con Compuestos Similares
Furo[2,3-C]pyridin-3(2H)-one can be compared with other similar compounds, such as:
Furo[3,2-C]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns and reactivity.
Benzofuro[3,2-B]furo[2,3-D]pyridin-4(5H)-ones: Compounds with a more complex fused ring system, which exhibit different chemical and biological properties.
The uniqueness of Furo[2,3-C]pyridin-3(2H)-one lies in its specific structural arrangement and the resulting electronic properties, which make it suitable for a variety of applications in different fields of research.
Propiedades
IUPAC Name |
furo[2,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZFVYHKRMYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557280 | |
| Record name | Furo[2,3-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-52-6 | |
| Record name | Furo[2,3-c]pyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106531-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper and how is Furo[2,3-C]pyridin-3(2H)-one involved?
A1: The research paper focuses on describing a novel and simplified method for synthesizing furo[2,3-c]pyridine and its methyl derivatives []. Furo[2,3-C]pyridin-3(2H)-one (5a in the paper) is a key intermediate compound in this synthesis. The researchers detail the steps involved in producing 5a from commercially available starting materials, highlighting the efficiency and versatility of their method [].
Q2: Can you provide the molecular formula and weight of Furo[2,3-C]pyridin-3(2H)-one based on the information in the research?
A2: While the paper doesn't explicitly state the molecular formula and weight of Furo[2,3-C]pyridin-3(2H)-one, it can be deduced from its structure shown in the synthesis scheme. The molecular formula is C7H5NO2, and its molecular weight is 135.12 g/mol.
Q3: Does the research discuss potential applications or biological activity of Furo[2,3-C]pyridin-3(2H)-one?
A3: The research primarily focuses on the synthetic methodology for producing Furo[2,3-C]pyridin-3(2H)-one and its derivatives. It does not delve into potential applications, biological activity, or characterization beyond what is necessary for the synthesis description []. This suggests further research is needed to explore these aspects of the compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)





